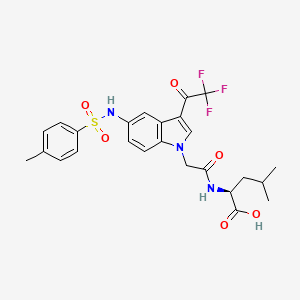

Omadacycline tosylate

概要

説明

Omadacycline tosylate is a broad-spectrum antibiotic belonging to the aminomethylcycline subclass of tetracycline antibiotics. It was approved by the United States Food and Drug Administration in October 2018 for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . This compound is effective against a wide range of gram-positive and select gram-negative pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .

科学的研究の応用

Omadacycline tosylate has a wide range of scientific research applications, including:

作用機序

Omadacycline tosylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby blocking the elongation of the peptide chain and inhibiting protein synthesis . The inhibition of protein synthesis disrupts various cellular functions, leading to bacterial cell death or stasis .

Safety and Hazards

Omadacycline tosylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advisable to avoid concurrent administration of divalent- or trivalent cation-containing products (e.g., antacids and iron-containing preparations) for at least 4 h after oral administration of omadacycline .

将来の方向性

生化学分析

Biochemical Properties

Omadacycline tosylate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It interacts with the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This interaction disrupts many facets of cellular function, resulting in either cell death or stasis .

Cellular Effects

This compound has shown potent activity against a broad range of Gram-positive and select Gram-negative pathogens . It has potent in vitro activity against Gram-positive aerobic bacteria including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant and multi-drug resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus . It also has antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as Legionella and Chlamydia .

Molecular Mechanism

The mechanism of action of this compound is similar to that of other tetracyclines – inhibition of bacterial protein synthesis . It has activity against bacterial strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection) .

Temporal Effects in Laboratory Settings

In terms of temporal effects, this compound has shown consistent efficacy over time in laboratory settings . It has been found to be stable, with no significant degradation observed over time .

Dosage Effects in Animal Models

This compound has been shown to be highly effective in animal models at treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .

Metabolic Pathways

This compound is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Transport and Distribution

This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of this compound in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial 30S ribosomal subunit, where it binds and inhibits protein synthesis . This binding prevents the normal binding of aminoacyl-tRNA to this site, terminating the elongation of the peptide chain, and blocking the synthesis of proteins to produce a bacteriostatic effect .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of omadacycline tosylate involves the chemical modification of the tetracycline scaffold. The process typically includes the following steps:

Starting Material: The synthesis begins with minocycline, a tetracycline antibiotic.

Chemical Modifications: Various chemical modifications are made to the tetracycline core, particularly at the C9 and C7 positions, to enhance its stability and activity.

Formation of Tosylate Salt: The final step involves the formation of the tosylate salt by reacting omadacycline with p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reactor Setup: The synthesis is carried out in large reactors with precise control over temperature, pressure, and pH.

Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.

化学反応の分析

Types of Reactions

Omadacycline tosylate undergoes various chemical reactions, including:

Oxidation: Omadacycline can undergo oxidation reactions, particularly at the hydroxyl groups on the tetracycline core.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Substitution: Substitution reactions can take place at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various alkylating agents and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of omadacycline with modified functional groups, which can have different pharmacological properties .

類似化合物との比較

Similar Compounds

Tigecycline: Another tetracycline derivative with broad-spectrum activity against gram-positive and gram-negative bacteria.

Eravacycline: A tetracycline antibiotic with similar mechanisms of action and spectrum of activity.

Minocycline: The parent compound from which omadacycline is derived.

Uniqueness of Omadacycline Tosylate

This compound is unique due to its ability to overcome tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins . It also has a favorable safety profile and minimal drug-drug interactions, making it a valuable addition to the antibiotic arsenal .

特性

IUPAC Name |

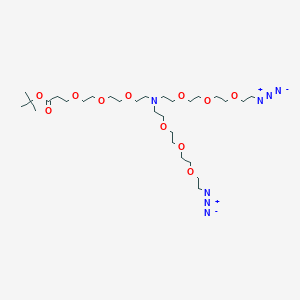

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLDSXNLUZXVTF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027686 | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075240-43-5 | |

| Record name | Omadacycline tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMADACYCLINE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Omadacycline tosylate, and what is its mechanism of action?

A1: this compound is a tetracycline antibiotic. [, ] Although the provided abstracts lack specific details, tetracyclines are known to exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents bacterial growth and leads to bacterial death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)